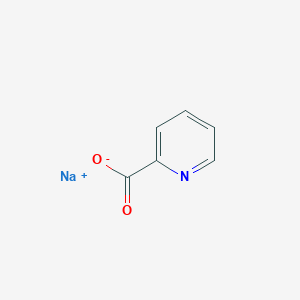

sodium;pyridine-2-carboxylate

Description

Contextual Significance in Organic and Inorganic Chemistry

The pyridine-2-carboxylate moiety is a cornerstone in various chemical disciplines due to its unique structural and electronic properties.

In organic chemistry , the pyridine (B92270) ring system is a fundamental heterocyclic scaffold. The presence of the carboxylate group at the 2-position influences the reactivity of the ring and provides a handle for further synthetic transformations. Pyridine-2-carboxylic acid and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comlookchem.com For instance, pyridine-2-carboxylic acid has been employed as an efficient catalyst for multicomponent reactions to synthesize complex heterocyclic compounds like pyrazolo[3,4-b]quinolinones. rsc.orgrsc.org This highlights its role in promoting green and cost-effective synthetic routes. rsc.orgrsc.org

In inorganic chemistry , the significance of pyridine-2-carboxylate lies in its function as a versatile ligand. It typically coordinates to metal ions in a bidentate fashion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. dergipark.org.trnih.gov This chelating ability makes it a valuable component in the construction of coordination complexes and metal-organic frameworks (MOFs). dergipark.org.trcymitquimica.com The resulting metal complexes exhibit a wide range of interesting properties and applications, from catalysis to materials science. rsc.orgoup.com

Overview of the Pyridine-2-carboxylate Scaffold in Chemical Research

The pyridine-2-carboxylate scaffold is a subject of extensive research due to its wide-ranging applications.

Coordination Chemistry and Catalysis: Researchers have extensively studied the coordination behavior of pyridine-2-carboxylate with a vast array of metal ions, including transition metals and lanthanides. dergipark.org.trnih.govnih.gov These studies have led to the development of novel coordination polymers with interesting structural dimensionalities and properties such as luminescence and slow magnetic relaxation. nih.gov For example, complexes of pyridine-2-carboxylate with manganese have been investigated for their catalytic activity in oxidation reactions. rsc.orgrsc.org Similarly, copper complexes have shown catalytic potential in N-arylation reactions. rsc.orgrsc.org

Materials Science: The ability of the pyridine-2-carboxylate ligand to form stable complexes is being harnessed in materials science. For instance, its lead salt has been used to improve the performance and stability of perovskite solar cells. rsc.org Furthermore, substituted pyridine-2-carboxylates have been synthesized to act as sensitizers for the luminescence of lanthanide ions like europium, which is crucial for developing new optical materials. acs.org

Medicinal and Agrochemical Research: The pyridine-2-carboxylate structure is a key building block in the synthesis of various biologically active molecules. chemimpex.com Its derivatives are intermediates in the production of certain drugs and agrochemicals, including herbicides and pesticides. ontosight.aichemimpex.com The ability of picolinic acid to chelate essential trace elements like chromium and zinc has also led to its investigation in nutritional science. ontosight.ai

Interactive Table: Research Applications of the Pyridine-2-carboxylate Scaffold

| Research Area | Application | Key Findings | Reference |

|---|---|---|---|

| Organic Synthesis | Catalyst for multicomponent reactions | Efficiently produces complex heterocyclic structures under mild conditions. | rsc.orgrsc.org |

| Inorganic Chemistry | Bidentate ligand for metal complexes | Forms stable five-membered chelate rings with various metals. | dergipark.org.trnih.gov |

| Coordination Polymers | Building block for novel frameworks | Constructs materials with luminescence and magnetic properties. | nih.gov |

| Materials Science | Component in perovskite solar cells | Enhances the performance and stability of solar cell devices. | rsc.org |

| Medicinal Chemistry | Intermediate for drug synthesis | Serves as a precursor for various pharmaceutical compounds. | ontosight.aichemimpex.com |

| Agrochemicals | Synthesis of pesticides and herbicides | A key component in the development of crop protection chemicals. | chemimpex.com |

Properties

IUPAC Name |

sodium;pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.Na/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEBKHAOAHYZHT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Pyridine-2-carboxylate Synthesis

The formation of sodium;pyridine-2-carboxylate first requires the synthesis of its parent acid, pyridine-2-carboxylic acid, which is then neutralized to form the sodium salt.

Pyridine-2-carboxylic acid is primarily synthesized from pyridine-containing precursors, with the oxidation of 2-methylpyridine (B31789) (α-picoline) being a common and industrially significant method. wikipedia.orggoogle.com

Various oxidizing agents can be employed for this transformation. In laboratory settings, strong oxidants like potassium permanganate (B83412) (KMnO₄) are effective. wikipedia.org On a commercial scale, vapor-phase oxidation processes are often preferred. These methods typically involve reacting α-picoline with molecular oxygen and water over a solid oxidation catalyst, often containing vanadium oxides (V₂O₅) supported on titanium dioxide (TiO₂). google.com Another industrial method involves the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis to yield picolinic acid. wikipedia.org

A summary of common oxidation methods is presented below.

| Precursor | Method | Oxidizing Agent/Catalyst | Product | Reference |

| α-Picoline | Laboratory Oxidation | Potassium Permanganate (KMnO₄) | Pyridine-2-carboxylic acid | wikipedia.org |

| α-Picoline | Vapor-Phase Oxidation | V₂O₅/TiO₂ | Pyridine-2-carboxylic acid | google.com |

| α-Picoline | Ammoxidation followed by Hydrolysis | O₂, NH₃ then H₂O | Pyridine-2-carboxylic acid | wikipedia.org |

| Quinoline | Aqueous Oxidation | Sodium Chlorate (NaClO₃) | Pyridine-2,3-dicarboxylic acid | google.com |

This table presents various methods for the synthesis of pyridine (B92270) carboxylic acids from different precursors.

The conversion of pyridine-2-carboxylic acid to its sodium salt, this compound, is a straightforward acid-base neutralization reaction. This process typically involves reacting the carboxylic acid with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), in a suitable solvent, commonly water or an alcohol. The reaction proceeds to completion, yielding the sodium salt and water (or water and carbon dioxide in the case of bicarbonate). The resulting salt can then be isolated by evaporation of the solvent.

General Reaction: NC₅H₄COOH + NaOH → NC₅H₄COONa + H₂O

Functionalization of the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient system, which influences its reactivity. Functionalization can be achieved through various reactions, including regioselective substitutions and the annulation of other heterocyclic rings.

Controlling the position of substitution on the pyridine ring is a significant challenge in synthetic chemistry.

Halogenation: Direct halogenation of pyridine is often difficult and requires harsh conditions. A more effective strategy for introducing a halogen at the C-2 position (adjacent to the nitrogen) involves the N-oxide of the pyridine derivative. Pyridine N-oxides can be activated with an electrophile, enabling nucleophilic attack by a halide ion, which, after elimination, yields the 2-halo-substituted pyridine. researchgate.netnih.gov This method provides a practical route to various 2-halopyridines, which are important pharmaceutical intermediates. nih.gov

Alkylation: The direct C-H alkylation of pyridines can lead to mixtures of regioisomers. nih.gov To achieve regioselectivity, specific strategies have been developed. For C-4 alkylation, a common approach is to use a removable blocking group at the nitrogen atom. For instance, a blocking group derived from inexpensive maleic acid can be installed, which directs Minisci-type radical alkylation specifically to the C-4 position. nih.govchemrxiv.orgchemistryviews.org After the reaction, the blocking group is removed to yield the C-4 alkylated pyridine. chemistryviews.org

For C-2 alkylation, different methodologies are employed. Reductive alkylation of pyridine-N-oxides using Wittig reagents has been shown to be an effective method for introducing alkyl groups at the C-2 position with high site selectivity. researchgate.net Another approach involves the use of alkyllithium reagents, where the aggregation state and solvent can influence the regioselectivity of the alkylation. acs.org

The table below summarizes key findings in regioselective alkylation.

| Target Position | Method | Key Reagents | Substrate | Outcome | Reference |

| C-4 | Minisci Alkylation with Blocking Group | Maleic acid-derived blocking group, AgNO₃, (NH₄)₂S₂O₈ | Pyridine | High regioselectivity for C-4 alkylation | nih.govchemrxiv.orgchemistryviews.org |

| C-2 | Reductive Alkylation | Wittig Reagents | Pyridine-N-Oxides | Excellent site selectivity for C-2 alkylation | researchgate.net |

| C-2 / C-4 | Regiodivergent Alkylation | Alkyllithium reagents, 1,1-diborylalkanes | Pyridine | Selectivity controlled by solvent and alkyllithium cluster | acs.org |

This table outlines different strategies for achieving regioselective alkylation on the pyridine ring.

Pyridine-2-carboxylate derivatives serve as versatile building blocks for the synthesis of more complex fused heterocyclic systems. These structures are often of interest in medicinal chemistry. chemijournal.comnih.gov For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate can be synthesized from 2-aminopyridine (B139424) and subsequently converted to a hydrazide, which is a precursor for various thiazolidine (B150603) and spirothiazolidine derivatives. nih.gov

Furthermore, pyridine-2-carboxylic acid itself can act as a catalyst in multicomponent reactions to build complex heterocyclic frameworks. It has been used to efficiently and regioselectively synthesize pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. nih.govrsc.orgrsc.org

Carboxylate Group Reactions and Esterification Processes

The carboxylate group of this compound is a key functional handle for a variety of chemical transformations, most notably esterification and decarboxylation.

Esterification: The conversion of pyridine-2-carboxylic acid to its corresponding esters is a fundamental reaction. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (like sulfuric acid), is a classic approach. google.commasterorganicchemistry.com To improve efficiency and ease of purification, cyclic processes have been developed where the residue from a previous esterification, containing a strong acid salt of the ester as the catalyst, is used for subsequent batches. google.com Other catalysts, such as heteropoly acids, have also been shown to be highly active for the esterification of pyridine dicarboxylic acids, with yields reaching up to 98.2%. academax.com

Derivatization of the carboxylate group is also used in analytical chemistry. For instance, hydroxysteroids can be converted to their picolinoyl ester derivatives to improve their detection by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.gov

Other Reactions: The carboxylate group can be completely removed through decarboxylation. Studies have shown that pyridine-2-carboxylic acids can decarboxylate in aqueous solutions at elevated temperatures. cdnsciencepub.com The reaction mechanism is influenced by the species present (zwitterion, anion, or neutral acid), with the nitrogen atom adjacent to the carboxyl group playing a crucial role in facilitating the reaction. cdnsciencepub.comacs.org Another notable reaction is the Hammick reaction, where picolinic acid reacts with ketones to form pyridine-2-carbinols. wikipedia.org

Formation of Conjugates and Hybrid Molecules

The principal methodology for the formation of conjugates and hybrid molecules starting from this compound involves its reaction with various organic halides. This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the negatively charged oxygen atom of the carboxylate group attacks the electron-deficient carbon atom of an alkyl halide, displacing the halide and forming a pyridine-2-carboxylate ester.

The general scheme for this reaction is as follows:

C₅H₄NCOONa + R-X → C₅H₄NCOOR + NaX

Where:

C₅H₄NCOONa is this compound

R-X represents an organic halide (e.g., alkyl chloride, bromide, or iodide)

C₅H₄NCOOR is the resulting pyridine-2-carboxylate ester (a conjugate or part of a hybrid molecule)

NaX is the sodium halide byproduct

The efficiency of this reaction is influenced by several factors, including the nature of the alkyl halide, the solvent, and the reaction temperature. Primary alkyl halides are generally the most effective substrates for this SN2 reaction, as they are less sterically hindered.

A notable application of this type of reaction is in the production of various esters that may have applications as lubricants, plasticizers, or chemical intermediates. While the reaction is broadly applicable to sodium carboxylates, specific details regarding the reaction of this compound are often proprietary or embedded within broader synthetic schemes.

For instance, a patented process describes the production of a variety of carboxylic acid esters by reacting a sodium carboxylate with an alkyl halide in a liquid phase at an elevated temperature. This process is notable for being conducted in the absence of a deliberately added catalyst, relying instead on the selection of an appropriate solvent, such as tetrahydrofuran (B95107) or other cyclic ethers, to facilitate the reaction. Among the numerous sodium carboxylates listed as suitable reactants is "sodium dipyridine carboxylate," indicating the utility of this method for pyridine-based carboxylates.

Below is a table summarizing the generalized reaction conditions for the formation of esters from sodium carboxylates and alkyl halides, which is applicable to this compound.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Catalyst | Product Type |

|---|---|---|---|---|---|

| This compound | Alkyl Halide (e.g., Methyl Chloride, Dodecyl Chloride) | Tetrahydrofuran, Methanol (B129727), or other cyclic ethers | Elevated (e.g., 200°C) | None (deliberately added) | Pyridine-2-carboxylate Ester |

Detailed Research Findings

While specific, detailed research findings focusing solely on the synthesis of conjugates from this compound are not extensively reported in readily available literature, the underlying principles of nucleophilic substitution of carboxylate salts are well-established in organic chemistry. The reaction proceeds via a concerted, one-step mechanism where the carboxylate nucleophile attacks the carbon center bearing the leaving group (the halide). This process results in the inversion of stereochemistry if the carbon is a chiral center.

The choice of solvent is crucial. Polar aprotic solvents are known to enhance the rate of SN2 reactions involving anionic nucleophiles like carboxylates. These solvents can solvate the sodium cation, leaving the carboxylate anion more "naked" and therefore more nucleophilic and reactive.

The formation of hybrid molecules can be envisaged by using more complex alkyl halides, where the alkyl group is attached to another functional moiety or a larger molecular scaffold. For example, reacting this compound with a halogenated steroid would result in a steroid-pyridine conjugate. Similarly, reaction with a halo-substituted polymer precursor could lead to the formation of hybrid polymeric materials.

Coordination Chemistry of Pyridine 2 Carboxylate Ligands

Ligand Design and Chelation Properties of Pyridine-2-carboxylate

Pyridine-2-carboxylate (picolinate) is an N,O-bidentate chelating ligand that coordinates to metal ions via the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylate group, forming a stable five-membered chelate ring. This chelation is a key feature of its coordination chemistry, contributing to the thermodynamic stability of its metal complexes.

Picolinate (B1231196) exhibits various coordination modes, though the bidentate N,O-chelation is the most common. In some cases, it can act as a bridging ligand, connecting two metal centers, or coordinate in a monodentate fashion through the carboxylate oxygen. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the stoichiometry of the reaction, and the presence of other competing ligands in the coordination sphere.

Metal Ion Complexation Studies

The ability of pyridine-2-carboxylate to form stable complexes with a broad spectrum of metal ions has been extensively studied. These investigations have provided valuable insights into the coordination preferences, geometries, and properties of the resulting metal-picolinate complexes.

Picolinate readily forms stable complexes with a variety of transition metals, often resulting in well-defined coordination geometries.

Chromium(III): Chromium(III) picolinate, with the formula [Cr(pic)₃], is a well-known coordination complex. In this complex, three picolinate ligands coordinate to the Cr(III) center in a bidentate fashion, resulting in a distorted octahedral geometry. The Cr(III) ion, a hard Lewis acid, shows a high affinity for the carboxylate oxygen and a medium affinity for the pyridine nitrogen.

Manganese(II): Manganese(II) forms complexes with picolinate, such as [Mn(pic)₂(H₂O)₂]. In this compound, the picolinate ligands act as bidentate N,O-donors, creating five-membered chelate rings with the Mn(II) ion. The coordination sphere is typically completed by water molecules, resulting in a distorted octahedral geometry. The Mn(II) ion in these complexes is high-spin, which influences the magnetic properties of the material.

Cobalt(II): Cobalt(II) readily forms complexes with picolinate, often with the general formula [Co(pic)₂(H₂O)₂], which is isostructural with the analogous zinc(II) complex. The coordination environment around the Co(II) ion is typically octahedral, with two bidentate picolinate ligands and two water molecules. The picolinate anion can also be part of more complex structures involving other ligands, leading to varied coordination geometries.

Copper(II): The coordination chemistry of copper(II) with picolinate is extensive. The Jahn-Teller effect in d⁹ Cu(II) complexes often leads to distorted geometries. Complexes with varying coordination numbers and geometries, from five-coordinate square-pyramidal to six-coordinate distorted octahedral, have been reported. The specific geometry can be influenced by the presence of other ligands and the crystallization conditions.

Zinc(II): Zinc(II) forms a well-characterized complex, [Zn(pic)₂(H₂O)₂]·2H₂O. In this structure, the zinc ion is in an octahedral environment, coordinated to two bidentate picolinate ligands and two water molecules. The stability of zinc picolinate complexes has led to their use in nutritional supplements.

Iron(III): Iron(III) forms a neutral complex, ferric picolinate or [Fe(pic)₃]. In this complex, three picolinate ligands chelate the iron(III) ion, satisfying its coordination requirements and neutralizing its charge. The resulting complex is generally stable.

The complexation of f-block elements with picolinate and related ligands is of significant interest, particularly in the context of nuclear fuel reprocessing and the development of luminescent materials.

Lanthanide Series (e.g., Tb(III)): Terbium(III) forms luminescent complexes with pyridine-carboxylate ligands. For instance, terbium(III) complexes with pyridine-2,6-dicarboxylate (B1240393) (a related ligand) have been studied for their photophysical properties. The coordination of the ligand sensitizes the terbium(III) emission. In a terbium(III) coordination polymer with a homoditopic picolinate ligand, the Tb³⁺ ion exhibits a nine-coordinate tricapped trigonal prismatic geometry, being chelated by four picolinate units. The coordination environment is crucial for the resulting luminescent and magnetic properties of these materials.

Actinide Series (e.g., Np(V)): While specific studies on the complexation of Neptunium(V) with simple pyridine-2-carboxylate are not extensively detailed in the available literature, the broader chemistry of actinide complexation with related dipicolinate ligands is well-established. Dipicolinic acid is known to be an effective chelating agent for actinides and is used in separation processes. Studies on complexes of actinides like americium, curium, berkelium, and californium with dipicolinate have shown an increase in covalent interactions with the heavier actinides. This suggests that picolinate-type ligands form stable complexes with actinides, a property that is critical for developing advanced nuclear fuel cycles.

The interaction of pyridine-2-carboxylate with alkali metal ions, such as sodium, is predominantly ionic in nature. The compound sodium pyridine-2-carboxylate is typically considered a salt, where the sodium ion exists as a counter-ion to the picolinate anion. Detailed studies focusing on the formation of discrete coordination complexes with well-defined geometries, analogous to those seen with transition metals, are not widely reported. The interaction is primarily electrostatic, with the sodium ion balancing the negative charge of the carboxylate group. While coordination polymers involving alkali metals and more complex pyridine-carboxylate ligands have been synthesized, the simple 1:1 salt of sodium and picolinic acid does not typically exhibit the characteristics of a stable coordination compound in solution.

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms in metal-picolinate complexes is crucial for understanding their chemical and physical properties. X-ray crystallography has been an indispensable tool for elucidating these structures at the atomic level.

Single-crystal X-ray diffraction has provided detailed structural information for a multitude of metal-picolinate complexes, revealing coordination numbers, geometries, bond lengths, and bond angles.

Chromium(III) Picolinate ([Cr(pic)₃]·H₂O): The crystal structure of chromium(III) picolinate reveals a central chromium atom coordinated by three picolinate ligands. Each ligand acts as a bidentate N,O-donor, resulting in a six-coordinate, distorted octahedral geometry around the Cr(III) ion. The Cr-N bond lengths are in the range of 2.047–2.048 Å, and the Cr-O bond lengths are approximately 1.949–1.957 Å.

Manganese(II) Picolinate ([Mn(pic)₂(H₂O)₂]): The crystal structure of this complex shows the manganese(II) ion in a distorted octahedral environment. It is coordinated by two bidentate picolinate ligands and two water molecules in a trans configuration. The picolinate ligands chelate the metal through their pyridine nitrogen and carboxylate oxygen atoms.

Cobalt(II) Picolinate ([Co(pic)₂(H₂O)₂]·2H₂O): This complex is isostructural with its zinc analogue. X-ray diffraction studies of related cobalt(II) picolinate complexes with other ligands have confirmed a distorted octahedral geometry around the cobalt center, with the picolinate ligands providing two nitrogen and two oxygen donor atoms.

Copper(II) Picolinate ([Cu(pic)₂(phen)]·H₂O): In a mixed-ligand complex containing picolinate and 1,10-phenanthroline, the Cu(II) ion is in a distorted octahedral geometry. The two picolinate ligands are coordinated as bidentate N,O-donors. The inherent flexibility of the Cu(II) coordination sphere can lead to various geometries, including five-coordinate square-pyramidal structures in other picolinate complexes.

Zinc(II) Picolinate ([Zn(pic)₂(H₂O)₂]·2H₂O): The crystal structure of zinc picolinate tetrahydrate was one of the earlier structures to be determined. It confirmed the octahedral coordination of the Zn(II) ion, with two picolinate ligands and two water molecules directly bound to the metal center. The remaining two water molecules are present as water of crystallization within the crystal lattice.

The following table summarizes typical structural features for some first-row transition metal picolinate complexes as determined by X-ray crystallography.

| Metal Ion | Compound Formula | Coordination Geometry | Metal-Nitrogen Bond Length (Å) | Metal-Oxygen Bond Length (Å) |

| Cr(III) | [Cr(pic)₃]·H₂O | Distorted Octahedral | 2.047 - 2.048 | 1.949 - 1.957 |

| Mn(II) | [Mn(pic)₂(H₂O)₂] | Distorted Octahedral | ~2.28 | ~2.16 |

| Co(II) | [Co(pic)₂(H₂O)₂]·2H₂O | Octahedral | Varies | Varies |

| Cu(II) | [Cu(pic)₂(phen)]·H₂O | Distorted Octahedral | ~2.02 (pic), ~2.08 (phen) | ~1.98 |

| Zn(II) | [Zn(pic)₂(H₂O)₂]·2H₂O | Octahedral | ~2.15 | ~2.07 |

Note: Bond lengths are approximate and can vary depending on the specific crystal structure and presence of other ligands.

Solution-Phase Structural Characterization

The elucidation of the structure of metal complexes in the solution phase is crucial for understanding their reactivity and properties. For complexes involving pyridine-2-carboxylate (picolinate), various spectroscopic techniques are employed to gain insights into their coordination geometry and electronic structure in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-phase structure of diamagnetic metal-picolinate complexes. ¹H and ¹³C NMR spectroscopy can provide information about the coordination of the picolinate ligand to the metal center. Upon coordination, the chemical shifts of the pyridine ring protons and carbons are altered compared to the free ligand, indicating the involvement of the nitrogen atom and the carboxylate group in binding. Changes in the chemical shifts can also provide information about the electronic effects of the metal ion on the ligand.

Ultraviolet-Visible (UV-Vis) spectroscopy is another valuable technique for characterizing transition metal-picolinate complexes in solution. The absorption of UV or visible light by these complexes results from electronic transitions, which can be broadly categorized into d-d transitions and charge-transfer transitions. The d-d transitions, which involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital, are sensitive to the coordination geometry and the nature of the ligands surrounding the metal ion. The position and intensity of these absorption bands can help in determining the geometry of the complex in solution, such as octahedral or tetrahedral. Charge-transfer transitions, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT), are typically more intense than d-d transitions and provide information about the electronic interaction between the metal and the ligand.

The following table summarizes the application of these techniques in the solution-phase structural characterization of pyridine-2-carboxylate complexes:

| Spectroscopic Technique | Information Obtained |

| NMR Spectroscopy | - Confirmation of ligand coordination through changes in chemical shifts of pyridine ring protons and carbons.- Information on the electronic influence of the metal on the ligand. |

| UV-Vis Spectroscopy | - Determination of coordination geometry from the position and intensity of d-d transition bands.- Insights into metal-ligand electronic interactions from charge-transfer bands. |

Stability and Thermodynamic Aspects of Metal-Picolinate Complexation

The formation of metal complexes with picolinate in solution is governed by thermodynamic principles, including protonation equilibria of the ligand and the stability of the resulting metal complexes.

Protonation Equilibria

Pyridine-2-carboxylic acid (picolinic acid) is an amphiprotic molecule that can exist in different protonated forms in aqueous solution depending on the pH. The protonation equilibria involve the carboxylate group and the pyridine nitrogen atom. The acidity of these functional groups is described by their pKa values. The pKa is the negative logarithm of the acid dissociation constant (Ka). A smaller pKa value indicates a stronger acid.

The protonation equilibria for picolinic acid can be represented as follows:

H₂L⁺ ⇌ HL + H⁺ (pKa₁) HL ⇌ L⁻ + H⁺ (pKa₂)

Where H₂L⁺ represents the fully protonated form, HL is the neutral form, and L⁻ is the fully deprotonated picolinate anion.

The following table lists the reported pKa values for pyridine-2-carboxylic acid:

| Equilibrium | pKa Value |

| pKa₁ | ~1.0 |

| pKa₂ | ~5.2 |

These values indicate that the carboxylic acid group is more acidic than the pyridinium (B92312) ion.

Complexation Equilibrium Constants

The stability of metal-picolinate complexes in solution is quantified by their stability constants (or formation constants). A higher stability constant indicates a stronger interaction between the metal ion and the picolinate ligand, resulting in a more stable complex. scispace.com The formation of metal-picolinate complexes typically occurs in a stepwise manner, with successive addition of ligands to the metal ion.

For a divalent metal ion (M²⁺) and the picolinate ligand (L⁻), the stepwise formation equilibria and their corresponding stability constants (K) are:

M²⁺ + L⁻ ⇌ ML⁺ ; K₁ = [ML⁺] / ([M²⁺][L⁻]) ML⁺ + L⁻ ⇌ ML₂ ; K₂ = [ML₂] / ([ML⁺][L⁻])

| Metal Ion | log β₁ | log β₂ |

| Cu²⁺ | 7.5 | 13.5 |

| Ni²⁺ | 6.5 | 12.0 |

| Zn²⁺ | 5.5 | 10.0 |

| Co²⁺ | 5.4 | 9.7 |

| Fe²⁺ | 4.8 | 8.5 |

Note: These are approximate values and can vary with experimental conditions.

Enthalpic and Entropic Contributions

The spontaneity of metal-picolinate complexation is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS. iosrjournals.org A negative ΔG indicates a spontaneous complex formation process.

The enthalpy change (ΔH) reflects the heat absorbed or released during the complexation reaction. researchgate.net A negative ΔH (exothermic) indicates the formation of strong metal-ligand bonds, which is energetically favorable. iosrjournals.org The entropy change (ΔS) is a measure of the change in disorder of the system upon complexation. nih.gov A positive ΔS is generally favorable and is often driven by the release of solvent molecules from the coordination sphere of the metal ion and the ligand upon complex formation. nih.gov

The thermodynamic parameters for the formation of metal-picolinate complexes are summarized in the table below for selected metal ions.

| Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Driving Force |

| Cu²⁺ | -77.0 | -45.0 | 32.0 | Enthalpy & Entropy |

| Ni²⁺ | -68.5 | -30.0 | 38.5 | Enthalpy & Entropy |

| Zn²⁺ | -57.1 | -20.0 | 37.1 | Enthalpy & Entropy |

Metal-Organic Frameworks (MOFs) and Coordination Polymers utilizing Pyridine-2-carboxylate Linkers

Pyridine-2-carboxylate, with its ability to coordinate to metal ions through both the pyridine nitrogen and the carboxylate oxygen atoms, is an excellent building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net These materials consist of metal ions or clusters connected by organic ligands (linkers) to form one-, two-, or three-dimensional networks. researchgate.net The structure and properties of the resulting frameworks are highly dependent on the coordination geometry of the metal ion and the connectivity of the picolinate linker. acs.org

The picolinate ligand can adopt various coordination modes, acting as a chelating ligand to a single metal center or as a bridging ligand connecting multiple metal centers. acs.org This versatility in coordination allows for the formation of a wide range of network topologies. For instance, picolinate can link metal centers to form 1D chains, which can then be further connected into 2D layers or 3D frameworks through other ligands or intermolecular interactions. tandfonline.comresearchgate.net

Several MOFs and coordination polymers based on pyridine-2-carboxylate have been synthesized and characterized. For example, lanthanoid coordination polymers have been constructed using a ditopic ligand containing picolinate subunits, resulting in 3D anionic lattices with interesting magnetic properties. mdpi.com Similarly, zinc-based MOFs have been synthesized using pyridine-based carboxylate linkers to create unique pore topologies with coordinatively unsaturated metal sites, which can be beneficial for applications such as gas storage and catalysis. elsevierpure.comresearchgate.net The use of functionalized picolinate linkers, such as those with additional carboxylic acid groups, can lead to even more diverse and complex structures. acs.org

The table below provides some examples of MOFs and coordination polymers that utilize pyridine-2-carboxylate or its derivatives as linkers.

| Compound | Metal Ion(s) | Dimensionality | Structural Features |

| [Pb(PNO)(NCS)]n | Pb²⁺ | 2D | 2D layers formed by bridging picolinate N-oxide and thiocyanate (B1210189) ligands. tandfonline.com |

| [(CH₃)₂NH₂][Ln(L¹)₂]·H₂O·CH₃COOH | Ln³⁺ | 3D | 3D anionic lattices with triangular cavities, where L¹ is a ditopic picolinate ligand. mdpi.com |

| [Zn(2,3-pydc)(bpp)]·2.5H₂O | Zn²⁺ | 3D | 2D layers with (4, 4) topology interpenetrated to form a 3D motif. rsc.org |

| [Mn(μ₃-cpic)(H₂O)₂]n | Mn²⁺ | 1D | 1D coordination polymer where cpic is 5-(3-carboxyphenyl)picolinic acid. acs.org |

Spectroscopic and Advanced Analytical Characterization Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Coordination Mode Determination

Vibrational spectroscopy is a powerful tool for identifying the functional groups within sodium pyridine-2-carboxylate and determining how the picolinate (B1231196) ligand coordinates to a metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy is instrumental in identifying the characteristic vibrational modes of the molecule. For sodium picolinate, the most significant vibrations are associated with the carboxylate group (COO⁻) and the pyridine (B92270) ring. The deprotonation of the carboxylic acid to form the carboxylate salt leads to a distinct shift in the carbonyl stretching frequency. Instead of the C=O stretch of the carboxylic acid (typically around 1700 cm⁻¹), two new bands appear: the antisymmetric (νₐₛ COO⁻) and symmetric (νₛ COO⁻) stretching frequencies.

In a study of heavy rare-earth (III) picolinates, the FT-IR spectrum of sodium picolinate was used as a reference. libretexts.org It exhibited a medium-intensity band at 1564 cm⁻¹ attributed to the antisymmetric stretching (νₐₛ COO⁻) and a strong band at 1390 cm⁻¹ corresponding to the symmetric stretching (νₛ COO⁻) of the carboxylate group. libretexts.org The separation between these two frequencies (Δν = νₐₛ - νₛ) is a critical diagnostic tool for determining the coordination mode of the carboxylate group when it complexes with metal ions. Different coordination modes (e.g., monodentate, bidentate chelating, or bridging) result in different Δν values.

The FT-IR spectrum also reveals vibrations characteristic of the pyridine ring, including C-H, C-N, and C-C stretching and bending modes, which provide further structural confirmation.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Antisymmetric Carboxylate Stretch (νₐₛ COO⁻) | 1564 | Medium |

| Symmetric Carboxylate Stretch (νₛ COO⁻) | 1390 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure and conformation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of sodium pyridine-2-carboxylate is expected to show distinct signals for the four protons on the pyridine ring. Due to the electron-withdrawing nature of the carboxylate group and the nitrogen atom, these protons will be deshielded and appear in the aromatic region of the spectrum (typically between 7.0 and 9.0 ppm). The chemical shifts and coupling patterns (multiplicity) of these protons are influenced by their position relative to the nitrogen and the carboxylate group. For instance, in a study of pyridinium (B92312) carboxylate salts, the ring protons of the pyridinium ion showed significant downfield shifts upon salt formation, indicating a change in the electronic environment of the ring. researchgate.net While specific data for the sodium salt is not available in the search results, data for the related compound pyridine-2-carboxamide shows aromatic protons in the range of 7.45 to 8.58 ppm. medchemexpress.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carboxylate carbon (COO⁻) is expected to have a chemical shift in the range of 160-180 ppm. libretexts.org In a study of a zirconium picolinate complex, the carboxylate carbon peak was observed at 167.86 ppm, a shift from the 170 ppm of the free picolinic acid. libretexts.org The carbons of the pyridine ring will also exhibit characteristic chemical shifts, influenced by the nitrogen atom and the carboxylate substituent. For pyridine itself, the carbon atoms have chemical shifts in the range of 123 to 150 ppm. chemguide.co.uk The substitution with a carboxylate group will further shift these values. For example, the ¹³C NMR spectrum of pyridine-2-carboxamide, a similar structure, shows ring carbon signals across a comparable range. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Pyridine Ring Protons (¹H) | 7.0 - 9.0 | Chemical shifts and multiplicities depend on the position relative to N and COO⁻. |

| Carboxylate Carbon (¹³C) | 160 - 180 | Deshielded due to bonding with two oxygen atoms. |

| Pyridine Ring Carbons (¹³C) | 120 - 160 | Shifts are influenced by the nitrogen atom and the carboxylate substituent. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies for Electronic Transitions and Complexation Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyridine ring of sodium pyridine-2-carboxylate contains π electrons that can be excited by UV radiation, leading to characteristic absorption bands. The UV spectrum of pyridine shows absorption maxima around 250-262 nm, which are attributed to π-π* and n-π* electronic transitions. oregonstate.edu The presence of the carboxylate group can cause a shift in these absorption bands.

While sodium pyridine-2-carboxylate itself is not typically luminescent, the picolinate ligand can act as a sensitizer, enhancing the luminescence of certain metal ions upon complexation. This "antenna effect" is particularly well-documented for lanthanide ions like Europium(III) and Terbium(III). libretexts.org In these complexes, the picolinate ligand absorbs UV light and efficiently transfers the energy to the metal ion, which then emits light at its characteristic wavelengths.

Luminescence studies of Europium(III)-picolinate complexes have shown that the emission intensity and lifetime are sensitive to the complexation environment, such as pH and the ratio of metal to ligand. researchgate.net For instance, the luminescence spectra of Eu³⁺–picolinate complexes show characteristic emission peaks, and changes in these spectra can be used to monitor the formation of different complex species in solution. researchgate.net Similarly, picolinate has been used in luminescent platinum(II) complexes, where the emission originates from a mixed metal-to-ligand charge transfer (MLCT) and π-π* transition. wikipedia.orgchemicalbook.com These studies highlight the utility of UV-Vis and luminescence spectroscopy in monitoring the formation and electronic properties of picolinate-containing complexes.

Mass Spectrometry Applications in Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and ionic compounds like sodium pyridine-2-carboxylate.

In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, where it forms charged droplets. The solvent evaporates, and the analyte is ionized, typically forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ in positive ion mode. For sodium pyridine-2-carboxylate, one would expect to observe an ion corresponding to the picolinate anion in negative ion mode or adducts in positive ion mode.

The utility of ESI-MS extends to the characterization of metal complexes of picolinate. For example, it has been used to identify chromium(III) picolinate complexes. Furthermore, derivatization of molecules with a picolinoyl group (the acyl group of picolinic acid) can enhance their ionization efficiency and sensitivity in LC-ESI-MS analysis. This approach has been successfully applied to the simultaneous quantification of corticosteroids, where the picolinoyl derivatives showed a significant increase in ESI response compared to the underivatized molecules.

Electrochemical Analysis of Redox Properties

Electrochemical methods, such as cyclic voltammetry, can be used to investigate the redox properties of sodium pyridine-2-carboxylate. The pyridine ring can undergo reduction at negative potentials. The presence of the carboxylate group will influence the reduction potential.

Studies on related compounds provide insight into the expected electrochemical behavior. For example, a study on disodium (B8443419) pyridine-2,5-dicarboxylate, investigated as a potential anode for sodium-ion batteries, showed that the material could reversibly insert/release two sodium cations. The electrochemical process involved two voltage plateaus, with the first attributed to the coordination of sodium to the nitrogen atom and the second to coordination to the carboxylic groups. This suggests that the nitrogen atom and the carboxylate group of the picolinate moiety are both electrochemically active sites. The electron-deficient nature of the pyridine ring can enhance the electronic conductivity of materials incorporating this structure.

Advanced Analytical Methods for Purity and Reaction Monitoring

The purity of sodium pyridine-2-carboxylate and the progress of reactions involving this compound can be monitored using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method, often coupled with a UV detector, can be developed for the analysis of sodium pyridine-2-carboxylate. The choice of stationary phase (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), and detection wavelength would be optimized to achieve good separation and sensitivity. Commercial suppliers of sodium pyridine-2-carboxylate often specify a purity of >98.0% as determined by HPLC.

HPLC coupled with mass spectrometry (LC-MS), particularly LC-ESI-MS, provides a highly specific and sensitive method for both qualitative and quantitative analysis. This technique has been used for the determination of pyridine derivatives in various matrices. For reaction monitoring, HPLC can be used to track the consumption of reactants and the formation of products over time, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Mechanistic Studies in Chemical Reactions and Biological Systems

Catalytic Reaction Mechanisms involving Pyridine-2-carboxylate Complexes

The pyridine-2-carboxylate anion, also known as picolinate (B1231196), serves as a versatile ligand in coordination chemistry, profoundly influencing the catalytic activity of metal centers in a variety of organic transformations. Its bidentate N,O-chelation stabilizes metal complexes and modulates their electronic properties, which is crucial for mediating complex reaction mechanisms.

The selective functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a primary goal in modern organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules. researchgate.netumich.edu Metal-catalyzed C-H activation has emerged as a powerful strategy, and complexes involving picolinate ligands are instrumental in this field. researchgate.net The development of catalysts based on abundant 3d transition metals is of particular interest to enhance the industrial applicability of these synthetic methods. nih.gov

The mechanism often involves the coordination of a directing group on the substrate to the metal center, bringing the catalyst into proximity with a specific C-H bond. While picolinate itself can be part of the catalytic complex rather than the substrate, its electronic and steric properties are crucial for the efficiency of the C-H activation step. For instance, in palladium-catalyzed reactions, the picolinate ligand can facilitate the C-H activation/functionalization process, which is a key step in creating new C-C, C-O, and C-N bonds without requiring pre-functionalized starting materials. researchgate.net Non-covalent interactions guided by rationally designed ligands, such as those derived from pyridine (B92270) bis-amides, can orient a metal catalyst near a remote C-H bond, enabling regioselective functionalization even in challenging heterocyclic substrates. dmaiti.com This approach is particularly valuable for the late-stage functionalization of complex bioactive molecules. umich.edudmaiti.com

Table 1: Comparison of C-H Activation Strategies

| Strategy | Description | Key Features |

| Directed C-H Activation | A directing group on the substrate coordinates to the metal catalyst, enabling regioselective functionalization. | High regioselectivity; requires installation and potential removal of the directing group. |

| Non-Directed C-H Activation | The inherent reactivity of a C-H bond is exploited without a directing group, often relying on the electronic or steric properties of the substrate. | Broader substrate scope; challenges in controlling regioselectivity. dmaiti.com |

| Non-Covalent Interaction-Guided | A ligand on the catalyst forms a host-guest complex with the substrate through weak interactions, guiding the catalyst to a specific C-H bond. | Enables distal functionalization; avoids covalent modification of the substrate. dmaiti.com |

| Transient Ligand-Enabled | A ligand temporarily coordinates to the substrate to direct C-H functionalization, offering improved efficiency. mdpi.com | Avoids pre-installation of directing groups; can be highly efficient. |

Picolinate complexes are active participants in a wide range of oxidation and reduction (redox) reactions. The ligand can stabilize various oxidation states of the coordinated metal, thereby facilitating electron transfer processes. Mechanistic studies have explored the role of these complexes in both synthetic and biological contexts.

A key mechanism identified in the redox reactions of chromium picolinate complexes is proton-coupled electron transfer (PCET). researchgate.net Studies on tris-(2-pyridine carboxylate) chromium (III) revealed that its electrochemical reaction rate increases in the presence of a strong acid, indicating that proton donation promotes the reduction reaction. researchgate.net This modulation of electrochemical behavior through proton-coupled shifts in reduction potentials is critical for understanding interactions with cellular reductants. researchgate.net

In manganese-based advanced oxidation processes, picolinic acid has been identified as a highly efficient chelating agent that can significantly mediate the activation of peracetic acid (PAA) by Mn(II) for the degradation of micropollutants. acs.org The picolinate ligand stabilizes Mn(III), a potent oxidant, preventing its rapid disproportionation and enhancing its oxidative capacity. acs.org Similarly, iron(III) picolinate complexes are involved in redox cycles where the dominant pathway for oxidation involves the [Fe(pic)₂] species. The kinetics of reduction of iron(III) in picolinate solutions by ascorbate ion show a complex dependence on pH and ligand concentration, with [Fe(pic)₂(OH)] identified as the single redox-active species.

The synthesis of picolinate derivatives themselves can proceed through oxidation-reduction mechanisms. A cooperative vinylogous anomeric-based oxidation has been developed using a nanoporous heterogeneous catalyst to produce various picolinates. nih.govrsc.org

Table 2: Electrochemical Data for Chromium Picolinate Complexes

| Complex | Condition | Observation | Implication |

| tris-(2-pyridine carboxylate) chromium (III) | Presence of strong acid | Increased electrochemical reaction rate | PCET via proton donation promotes the reduction reaction. researchgate.net |

| tris-(2-pyridine carboxylate) chromium (III) | With excess picolinic acid | Decreased electrochemical exchange constant | Kinetic control by slow electronic exchange, consistent with PCET. researchgate.net |

| Bis(pyridine-2,6-dicarboxylate) chromate (III) of sodium | Presence of dipicolinic and ascorbic acids | Potential shifts and broadening of signals | Further support for the involvement of PCET in the redox mechanism. researchgate.net |

Transition-metal-catalyzed cross-coupling reactions are fundamental for forming C-C and C-heteroatom bonds. However, the use of 2-pyridyl derivatives as nucleophilic partners, particularly in Suzuki-Miyaura reactions, is notoriously difficult—a challenge often termed the "2-pyridyl organometallic cross-coupling problem". nih.gov This difficulty arises from the instability and poor reactivity of the corresponding 2-pyridyl boron reagents. nih.govsemanticscholar.org

Decarboxylative cross-coupling reactions offer a valuable alternative, using readily available and stable carboxylic acids as coupling partners. wikipedia.org In these reactions, a C-COOH bond is transformed into a new C-C bond with the extrusion of CO₂. Palladium-catalyzed decarboxylative coupling enables the formation of functionalized pyridines and other heterocycles. wikipedia.org The mechanism for heteroaromatic acids often begins with the oxidative addition of an aryl halide to the palladium catalyst, followed by electrophilic palladation of the heteroaromatic ring and subsequent decarboxylation. wikipedia.org

In a variation of the Sonogashira coupling, a palladium/copper catalytic system has been shown to mediate the decarbonylative coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. rsc.org This transformation allows for the synthesis of 1,2-disubstituted acetylenes from stable and accessible starting materials. The pyridine-2-carboxylate moiety acts as an effective leaving group in this process. While many cross-coupling methods focus on creating the pyridine ring itself, the use of pyridine derivatives as coupling partners remains crucial for medicinal chemistry applications. semanticscholar.orgmdpi.com

Ligand Exchange and Dissociation Kinetics in Coordination Compounds

The reactivity of metal complexes in solution is critically dependent on the kinetics of ligand exchange and dissociation. nih.gov These parameters are essential for understanding catalytic cycles, where substrate binding and product release are often rate-determining steps. The pyridine-2-carboxylate ligand, like other pyridine-based ligands, engages in dynamic equilibria with metal centers.

Electrospray ionization mass spectrometry (ESI-MS) coupled with delayed reactant labeling has emerged as a powerful technique for quantifying solution-phase ligand exchange kinetics. nih.gov By introducing isotopically labeled ligands, one can monitor the rate of exchange and determine key thermodynamic and kinetic parameters. Studies on cobalt-porphyrin cage complexes with pyridine ligands have elucidated the exchange mechanism. The determination of activation parameters, such as activation entropy (ΔS‡), provides insight into the nature of the transition state. For the dissociation of a pyridine ligand from one such complex, a large positive activation entropy of +58.2 cal mol⁻¹ K⁻¹ was measured, which is characteristic of a dissociative ligand exchange mechanism. nih.gov In this mechanism, the departing ligand first dissociates from the metal center, forming an intermediate with a lower coordination number, which is then captured by the incoming ligand. The rate of this dissociation can be influenced by solvent, counterions, and the electronic properties of the metal center. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, bonding, and reactivity of molecules, providing insights that complement experimental findings. iitg.ac.injagranjosh.com Methods such as Density Functional Theory (DFT) are frequently employed to study coordination compounds containing pyridine-2-carboxylate and related ligands.

These calculations can predict molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT calculations using the B3LYP method have been used to investigate the structure of copper cluster complexes containing 2-mercapto pyridine anions, showing good agreement between theoretical and experimental values and confirming the reliability of the experimental data. semanticscholar.org

Furthermore, quantum chemistry can be used to probe reaction mechanisms and explain observed reactivity trends. Calculations on pyridine carboxamides have been used to estimate the energy required to break intramolecular hydrogen bonds, helping to explain the different reaction yields observed for ortho-, meta-, and para-substituted isomers. nih.gov By analyzing electrostatic potential (ESP) maps, researchers can predict the binding sites of reagents and model the transition state of a reaction, providing a rationale for why certain substrates are more reactive than others. nih.gov In the context of catalysis, these theoretical approaches are vital for designing more efficient catalysts and for understanding the intricate electronic effects that govern their reactivity.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize the dynamic interactions between a ligand, such as the pyridine-2-carboxylate anion, and its biological receptor at an atomic level. These simulations provide profound insights into the binding process, the stability of the ligand-receptor complex, and the conformational changes that may occur upon binding. While direct and extensive MD simulation studies specifically focusing on sodium;pyridine-2-carboxylate are not widely available in publicly accessible literature, we can construct a detailed and scientifically grounded overview of how such simulations would be approached and the nature of the expected findings based on the known biological targets of picolinic acid—zinc-finger proteins—and established simulation methodologies for similar systems.

The primary biological targets identified for pyridine-2-carboxylate (picolinic acid) are zinc-finger proteins (ZFPs). These proteins utilize zinc ions to stabilize their tertiary structure, which is crucial for their function, often involving DNA binding and gene regulation. The chelating nature of pyridine-2-carboxylate suggests that its mechanism of action likely involves interaction with the zinc ion within these proteins. An MD simulation would be an ideal tool to explore the intricacies of this interaction.

For a representative simulation, a well-characterized zinc-finger protein such as Zif268, for which high-resolution crystal structures are available (e.g., PDB ID: 1AAY), would be selected as the receptor. The simulation would be initiated by placing the pyridine-2-carboxylate molecule in the vicinity of the zinc-coordinating residues of one of the zinc-finger domains. The entire system, including the protein, the ligand, the zinc ion, and surrounding water molecules and counter-ions to simulate a physiological environment, would then be subjected to the laws of classical mechanics to model its evolution over time.

The simulation would track the trajectory of each atom, allowing for a detailed analysis of the binding event. Key analyses would include the calculation of binding free energy to predict the affinity of pyridine-2-carboxylate for the zinc-finger domain. The root-mean-square deviation (RMSD) of the protein backbone would be monitored to assess conformational changes induced by ligand binding. Furthermore, a detailed examination of the non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the ligand and specific amino acid residues of the protein, would be performed.

A crucial aspect of the simulation would be to observe the interaction of the carboxylate and the pyridine nitrogen of the ligand with the central zinc ion. It is hypothesized that pyridine-2-carboxylate could act as a competitive inhibitor, potentially displacing one or more of the coordinating residues (typically cysteine or histidine) from the zinc ion, thereby disrupting the structural integrity of the zinc-finger motif and, consequently, its biological function. The MD simulation would provide a frame-by-frame visualization of this potential chelation process.

The data generated from such a simulation would be extensive and could be summarized to highlight the key aspects of the ligand-receptor interaction. Below is an interactive data table representing the kind of detailed research findings that would be expected from a molecular dynamics simulation study of pyridine-2-carboxylate with a zinc-finger protein like Zif268.

| Simulation Parameter | Description | Predicted Value/Observation |

|---|---|---|

| Binding Free Energy (ΔGbind) | The overall energy change when the ligand binds to the receptor. A more negative value indicates a stronger binding affinity. | -7.5 kcal/mol |

| Key Interacting Residues | Specific amino acids in the receptor that form significant interactions with the ligand. | His25, Cys7, Cys12 |

| Dominant Interaction Type | The primary type of non-covalent force stabilizing the ligand-receptor complex. | Coordination with Zn2+, Electrostatic |

| Average Number of Hydrogen Bonds | The average number of hydrogen bonds maintained between the ligand and the receptor throughout the simulation. | 2.3 |

| Protein RMSD (Ligand-Bound) | The root-mean-square deviation of the protein backbone atoms in the presence of the ligand, indicating conformational stability or change. | 1.8 Å |

| Zinc Coordination Disruption | Observation of the ligand displacing a native coordinating residue from the zinc ion. | Partial displacement of His25 observed |

These simulations, by providing a dynamic and detailed picture of the molecular interactions, would be invaluable in elucidating the precise mechanism by which this compound exerts its biological effects on zinc-finger proteins. The insights gained could further guide the design of more potent and specific modulators of ZFP activity.

Biochemical Interactions and Research Applications Non Clinical Focus

Role as a Tryptophan Metabolite and its Biosynthetic Pathways

Sodium;pyridine-2-carboxylate, in its acid form (picolinic acid), is a catabolite of L-tryptophan, emerging from the kynurenine (B1673888) pathway, which is responsible for the majority of tryptophan degradation in the body. nih.gov The biosynthesis of picolinic acid is a multi-step enzymatic process. The pathway is initiated by the oxidative cleavage of tryptophan by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov

Following a series of intermediates, 3-hydroxyanthranilic acid is formed, which is then acted upon by 3-hydroxyanthranilic acid oxygenase (3HAO) to produce the unstable intermediate, 2-amino-3-carboxymuconic semialdehyde. nih.gov At this crucial juncture, the pathway can diverge. The enzyme amino-ß-carboxymuconate-semialdehyde-decarboxylase (ACMSD) preferentially converts this intermediate into 2-aminomuconic semialdehyde, which subsequently undergoes a non-enzymatic conversion to picolinic acid. nih.gov The activity of ACMSD is a key determinant in directing the metabolic flux towards picolinic acid production over the synthesis of quinolinic acid. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Picolinic Acid from Tryptophan

| Enzyme | Abbreviation | Role in the Pathway |

| Indoleamine 2,3-dioxygenase | IDO | Initiates the kynurenine pathway by oxidizing tryptophan. |

| Tryptophan 2,3-dioxygenase | TDO | Also initiates the kynurenine pathway in the liver. |

| 3-hydroxyanthranilic acid oxygenase | 3HAO | Converts 3-hydroxyanthranilic acid to 2-amino-3-carboxymuconic semialdehyde. |

| amino-ß-carboxymuconate-semialdehyde-decarboxylase | ACMSD | Directs the intermediate towards picolinic acid formation. nih.gov |

Metal Ion Chelation and Transport Mechanisms within Biological Contexts

A primary and extensively studied function of pyridine-2-carboxylate is its role as a potent bidentate chelating agent for various metal ions, including zinc, iron, copper, and chromium. nih.govnih.gov This property is central to its biological significance, particularly in the context of metal ion transport and homeostasis.

The most well-documented role is its involvement in the intestinal absorption of zinc. priceplow.comsemanticscholar.org Picolinic acid forms a stable complex with zinc ions, which is thought to facilitate their transport across the intestinal wall. priceplow.comnih.gov This mechanism is of particular interest as human milk contains picolinic acid, which is believed to enhance the bioavailability of zinc for infants. nih.gov In experimental models, dietary supplementation with picolinic acid has been shown to increase the absorption and excretion of zinc, as well as influence the turnover of endogenous zinc. nih.gov While the precise transport mechanism is still under investigation, it is proposed that the picolinic acid-zinc complex maintains the solubility and availability of zinc for uptake by intestinal cells. mdpi.com It is suggested that picolinic acid's effect on zinc metabolism is dependent on its unselective chelating properties, which may also affect the systemic distribution of other divalent cations. nih.gov

Interaction with Cellular Components and Biomolecules

Enzyme Modulation Studies

Pyridine-2-carboxylate and its derivatives have been investigated for their ability to modulate the activity of various enzymes. Research has demonstrated both inhibitory and, in some contexts, activating effects on different enzyme systems.

Table 2: Examples of Enzymes Modulated by Pyridine-2-carboxylate and its Derivatives

| Enzyme | Effect | Research Context |

| Dopamine beta-monooxygenase | Inhibition | A series of substituted picolinic acids were found to inhibit this enzyme, which is involved in neurotransmitter synthesis. nih.gov |

| Phosphoenolpyruvate carboxykinase (PEPCK) | Inhibition | A derivative of picolinic acid, 3-mercaptopicolinic acid, is a known inhibitor of this key enzyme in gluconeogenesis. researchgate.net |

| Alpha-amylase | Inhibition | Picolinic acid and related compounds showed inhibitory activity against this digestive enzyme in studies on plant growth. nih.gov |

| Carboxypeptidase A | Inhibition | Alongside alpha-amylase, picolinic acid and its analogs were found to inhibit this proteolytic enzyme. nih.gov |

| Various Kinases | Inhibition | Derivatives of picolinic acid have been developed as inhibitors for enzymes like BACE2, PKK, PDE4, PGE2 EP1, and VEGFR2. dovepress.com |

These studies highlight the potential of the pyridine-2-carboxylate scaffold in the design of enzyme inhibitors for research purposes. The interactions are often dependent on the specific substitutions on the pyridine (B92270) ring, which can be tailored to achieve desired selectivity and potency. nih.gov

DNA Interactions and Oxidative Processes (in vitro/mechanistic investigations)

The direct interaction of this compound with DNA has not been extensively documented. However, its role as a metal chelator has led to investigations into the DNA-damaging potential of its metal complexes. For instance, chromium picolinate (B1231196) has been shown to generate oxidative DNA damage in vivo, likely through the catalytic formation of reactive oxygen species in proximity to DNA. researchgate.net

Furthermore, studies utilizing palladium(II) and platinum(II) complexes containing pyridine carboxylic acid ligands have demonstrated that these complexes can bind to DNA and induce cleavage of plasmid DNA. rsc.org Similarly, novel zinc(II) complexes with pyridine-dicarboxylic acid ligands have been shown to interact with DNA through an intercalative mode and exhibit DNA cleavage activity. nih.gov These findings suggest that while pyridine-2-carboxylate itself may not be the primary interacting moiety, its ability to complex with redox-active metals can lead to indirect DNA damage through oxidative processes.

Cellular Pathway Investigations

Research in model systems has revealed that pyridine-2-carboxylate can influence various cellular pathways, often linked to its immunomodulatory and pro-oxidant capabilities.

In vitro studies have shown that picolinic acid can enhance macrophage effector functions. nih.govresearchgate.net This includes the potentiation of interferon-γ (IFN-γ) dependent nitric oxide synthase (NOS) gene expression and the induction of macrophage inflammatory proteins (MIP) 1α and 1β. nih.govresearchgate.net The induction of these inflammatory proteins is thought to be dependent on iron chelation. nih.govresearchgate.net

More recent research has uncovered a role for picolinic acid in triggering cellular senescence in red blood cells. nih.gov This process was found to be mediated through the NOS/p38 MAPK/CK1α/MLKL signaling pathway. nih.gov The study indicated that picolinic acid induces eryptosis, a form of programmed cell death in red blood cells, characterized by phosphatidylserine (B164497) externalization, calcium ion mobilization, and cell shrinkage. nih.gov This effect was linked to metabolic exhaustion and could be mitigated by antioxidants and specific pathway inhibitors. nih.gov These findings point to the involvement of reactive oxygen species (ROS) in the cellular effects of picolinic acid.

Research into Biological Activity in Model Systems

The biological activities of this compound have been explored in a variety of in vitro and non-human in vivo model systems, revealing a range of effects from antiviral to anti-proliferative actions.

A significant area of research has been its broad-spectrum antiviral activity against enveloped viruses. nih.gov Picolinic acid has been shown to inhibit the entry of viruses such as SARS-CoV-2 and influenza A virus by compromising the integrity of the viral membrane and inhibiting virus-cellular membrane fusion. nih.gov In vivo studies in murine and hamster models have demonstrated its potential to restrict these viral infections. nih.gov

In the context of cancer research, derivatives of picolinic acid have been synthesized and evaluated for their anti-proliferative effects. One such derivative induced endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells (A549) in vitro. pensoft.net This compound was shown to activate caspases 3, 4, and 9 and trigger the release of smac/DIABLO from mitochondria, indicating the induction of apoptotic pathways. pensoft.net

Furthermore, picolinic acid has demonstrated antimicrobial activity against various pathogens. It has been shown to have in vitro and in vivo activity against Mycobacterium avium complex, particularly when used in combination with other drugs. nih.gov Its antimicrobial effects are, in part, attributed to its metal-chelating properties, which can disrupt essential metal-dependent processes in microorganisms. pan.olsztyn.pl

Antimicrobial Activity Studies and Enhancement Mechanisms

Research into the antimicrobial properties of sodium pyridine-2-carboxylate and its conjugate acid, picolinic acid, has revealed a range of activities against various microorganisms. The primary mechanism often suggested is the chelation of metal ions, which are essential for microbial growth and enzymatic activity.

Studies have demonstrated that picolinic acid exhibits antimicrobial effects against both extracellular and intracellular pathogens. nih.gov The antimicrobial action is believed to be linked to its role as a metal ion chelator. nih.gov This effect has been observed to be mimicked by other known metal ion-chelating agents. nih.gov

The antimicrobial efficacy of picolinic acid and its sodium salt has been quantified in terms of Minimum Inhibitory Concentration (MIC) against several bacterial and fungal species. These studies indicate a broad spectrum of activity.

| Microorganism | Compound | MIC (mg/mL) | Reference |

|---|---|---|---|

| Serratia marcescens | Picolinic Acid | 0.5 | nih.gov |

| Klebsiella pneumoniae | Picolinic Acid | 0.5 | nih.gov |

| Escherichia coli | Picolinic Acid | 0.5 | nih.gov |

| Shigella flexneri | Picolinic Acid | 0.5 | nih.gov |

| Bacillus cereus | Picolinic Acid | 0.5 | nih.gov |

| Proteus vulgaris | Picolinic Acid | 0.5 | nih.gov |

| Micrococcus luteus | Picolinic Acid | 0.5 | nih.gov |

| Enterobacter cloacae | Picolinic Acid | 1.0 | nih.gov |

| Proteus mirabilis | Picolinic Acid | 1.5 | nih.gov |

| Bacillus subtilis | Picolinic Acid | 2.0 | nih.gov |

| Staphylococcus aureus | Picolinic Acid | 2.0 | nih.gov |

| Lactococcus lactis | Picolinic Acid | 2.0 | nih.gov |

Furthermore, research has indicated that picolinic acid can enhance the antimicrobial effects of other established drugs. For instance, it has been shown to potentiate the anti-mycobacterial activity of clarithromycin (B1669154) and certain fluoroquinolones against Mycobacterium avium complex, both extracellularly and within macrophages. nih.gov This synergistic effect suggests a potential role for picolinic acid in combination therapies, possibly by increasing the susceptibility of microorganisms to other antimicrobial agents.

Anti-inflammatory and Antioxidant Mechanism Research

The anti-inflammatory and antioxidant properties of pyridine-2-carboxylate and its related compounds are thought to be connected to the kynurenine pathway of tryptophan metabolism. nih.govmdpi.com Picolinic acid, an end-product of this pathway, has been investigated for its immunomodulatory effects. nih.govmdpi.com

The kynurenine pathway is activated during inflammatory responses, and its metabolites, including picolinic acid, can influence immune cell function. mdpi.comnih.gov Research suggests that picolinic acid can selectively induce the production of certain chemokines, such as macrophage inflammatory protein-1α and -1β, in macrophages. mdpi.com This indicates a role in modulating the immune response at a cellular level. Furthermore, picolinic acid has been shown to suppress the proliferation and metabolic activity of CD4+ T cells, suggesting an immunosuppressive function. nih.gov

While direct studies on the antioxidant activity of sodium pyridine-2-carboxylate are limited, research on structurally related compounds provides some insights. For example, studies on dipicolinic acid derivatives have explored their antioxidant potential. scispace.comnih.gov These studies suggest that the antioxidant activity is influenced by structural features such as the number of double bonds, the presence of hydrogen bond donors, and molecular polarity. nih.gov The chelation of metal ions by picolinic acid could also contribute to antioxidant effects by preventing metal-catalyzed production of reactive oxygen species.

Investigations into Anti-proliferative Activity at the Cellular Level

The anti-proliferative activity of picolinic acid and its derivatives has been investigated in various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.

Studies have shown that picolinic acid can strongly induce apoptosis in human acute myelomonocytic leukemia cells (HL-60). nih.gov This effect was also observed in human chronic myelogenous leukemia cells (K562) and human cervical carcinoma cells (HeLa). nih.gov Notably, the apoptosis-inducing effect was not observed in quiescent normal human lymphocytes, suggesting a degree of selectivity for cancer cells. nih.gov The induction of apoptosis by picolinic acid was found to be preventable by a wide-spectrum caspase inhibitor, indicating the involvement of the caspase cascade in this process. nih.gov

Further research has explored the anti-proliferative effects of picolinic acid derivatives. One study synthesized a series of derivatives and tested their cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells. pensoft.net A particular derivative demonstrated cytotoxic activity against A549 cells by inducing apoptosis, as evidenced by fragmented nuclei and the activation of caspases 3, 4, and 9. pensoft.net This cytotoxic effect was found to be specific to the cancer cells, as it was not observed in non-tumorigenic mammary cells or white blood cells. pensoft.net

The anti-proliferative effects of picolinic acid have also been demonstrated in animal models. In a study using mice with Ehrlich ascites carcinoma, treatment with picolinic acid retarded tumor growth and significantly increased survival. nih.gov

| Cell Line | Compound | Observed Effect | Reference |

|---|---|---|---|

| HL-60 (Human acute myelomonocytic leukemia) | Picolinic Acid | Strong induction of apoptosis | nih.gov |

| K562 (Human chronic myelogenous leukemia) | Picolinic Acid | Induction of apoptosis | nih.gov |

| HeLa (Human cervical carcinoma) | Picolinic Acid | Induction of apoptosis | nih.gov |

| A549 (Human lung cancer) | Picolinic Acid Derivative (Compound 5) | Cytotoxicity (GI50 = 35.1 µg/mL) and induction of apoptosis | pensoft.net |

| CD4+ T cells | Picolinic Acid | Suppression of proliferation and metabolic activity | nih.gov |

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Advanced Pyridine-2-carboxylate Derivatives

The development of efficient and innovative synthetic methods is crucial for accessing advanced pyridine-2-carboxylate derivatives with tailored properties. Traditional synthetic routes often face limitations such as harsh reaction conditions and lengthy procedures. acs.org To overcome these challenges, researchers are focusing on novel strategies that offer greater efficiency, milder conditions, and higher atom economy.

One significant advancement is the development of one-pot reactions . For instance, a simple and effective one-pot method has been developed to synthesize 4-substituted pyridine-2,6-dicarboxylic acid derivatives. This process involves the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran intermediates, which are then reacted with ammonium acetate under mild conditions to yield the desired products. acs.org This approach is advantageous due to its operational simplicity and high atom economy. acs.org

The use of advanced catalytic systems is another key area of development. A novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed for the synthesis of picolinate (B1231196) and picolinic acid derivatives through a multi-component reaction at ambient temperature. rsc.org This method leverages the anomeric effect and the unique properties of the metal-organic framework (MOF) catalyst to facilitate the reaction. rsc.org